molecular formula C6H2BClF6KN B8208407 potassium;[2-chloro-4-(trifluoromethyl)pyridin-3-yl]-trifluoroboranuide

potassium;[2-chloro-4-(trifluoromethyl)pyridin-3-yl]-trifluoroboranuide

Cat. No.: B8208407
M. Wt: 287.44 g/mol
InChI Key: LQQDLQPZJJRMON-UHFFFAOYSA-N
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Description

potassium;[2-chloro-4-(trifluoromethyl)pyridin-3-yl]-trifluoroboranuide, is a chemical compound with the empirical formula C6H2BClF6KN and a molecular weight of 287.44 g/mol . This compound is a potassium salt of a trifluoroborate, which is commonly used in various chemical reactions, particularly in the field of organic synthesis.

Properties

IUPAC Name

potassium;[2-chloro-4-(trifluoromethyl)pyridin-3-yl]-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BClF6N.K/c8-5-4(7(12,13)14)3(1-2-15-5)6(9,10)11;/h1-2H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQDLQPZJJRMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CN=C1Cl)C(F)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BClF6KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-chloro-4-(trifluoromethyl)pyridine-3-trifluoroborate typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with a boron reagent, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-chloro-4-(trifluoromethyl)pyridine-3-trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Potassium 2-chloro-4-(trifluoromethyl)pyridine-3-trifluoroborate involves its role as a boron reagent in various chemical reactions. In Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, where the boron atom transfers its organic group to the palladium center, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-chloro-4-(trifluoromethyl)pyridine-3-trifluoroborate is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

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